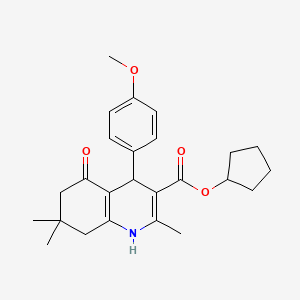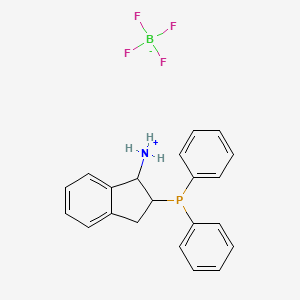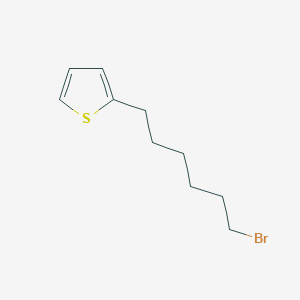![molecular formula C41H55ClN4O8S B12501697 N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)
N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the Thiazole Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Attachment of the Isoindole Group: This step may involve a condensation reaction between an amine and a phthalic anhydride derivative.
Final Assembly: The final molecule is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or Continuous Flow Processes: Depending on the complexity and stability of intermediates.
Purification Techniques: Such as crystallization, chromatography, and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group in the isoindole moiety may yield alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: The compound may be used as a probe to study biological processes, given its multiple functional groups that can interact with biological molecules.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide: Similar compounds may include those with thiazole, pyrrolidine, and isoindole moieties.
Uniqueness
Functional Group Diversity: The compound’s unique combination of functional groups sets it apart from other similar molecules, potentially offering unique reactivity and applications.
特性
分子式 |
C41H55ClN4O8S |
|---|---|
分子量 |
799.4 g/mol |
IUPAC名 |
N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48) |
InChIキー |
UABTZMQNIWDHGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)


![1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one](/img/structure/B12501633.png)
![Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501655.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)


![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
